Carpronium chloride is synthesized through a multi-step process:
The detailed synthesis parameters can vary based on the specific method used but generally involve careful monitoring of reactant ratios and environmental conditions to optimize yield and purity .
The molecular structure of Carpronium can be described using its canonical SMILES notation: C[N+](C)(C)CCCC(=O)OC.O.[Cl-]
. This notation indicates that Carpronium features a trimethylated nitrogen atom bonded to a hexyl chain with an ester functional group.
The molecular weight of Carpronium chloride monohydrate is approximately 201.7 g/mol .
Carpronium chloride participates in several chemical reactions:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents .
The primary mechanism of action for Carpronium involves its vasodilatory effects. As a parasympathomimetic agent, it promotes the dilation of blood vessels within the scalp. This increased blood flow enhances oxygen and nutrient delivery to hair follicles, thereby stimulating hair growth.
Carpronium chloride monohydrate exhibits several notable physical and chemical properties:
These properties are critical for its application in formulations where stability and efficacy are paramount .
Carpronium has diverse applications across various fields:
The versatility of Carpronium makes it an important compound in both therapeutic and cosmetic contexts .
Carpronium chloride is systematically identified in chemical nomenclature as (4-methoxy-4-oxobutyl)-trimethylazanium chloride [2]. Its molecular formula is C₈H₁₈ClNO₂, corresponding to a molar mass of 195.69 g·mol⁻¹ [2]. Structurally, it features a quaternary ammonium moiety (trimethylazanium) linked to a butyl ester chain terminated with a methoxy group [2] [5]. This configuration is functionally significant, as the positively charged quaternary nitrogen facilitates cholinergic activity, while the ester component influences solubility and bioavailability parameters. The compound is typically formulated as a chloride salt, enhancing its stability in pharmaceutical preparations.
The three-dimensional conformation reveals key electronic features: the permanent positive charge on the quaternary nitrogen enables ionic interactions with biological targets, while the carbonyl oxygen and ether oxygen provide hydrogen-bonding capability [5]. These structural attributes collectively enable Carpronium chloride to mimic acetylcholine, the endogenous neurotransmitter, albeit with modified receptor binding kinetics and metabolic stability. The compound exists as a crystalline solid under standard conditions and demonstrates high solubility in aqueous systems, a property exploited in its topical solution formulations [2].
Table 1: Fundamental Chemical Properties of Carpronium Chloride
Property | Specification |
---|---|
IUPAC Name | (4-methoxy-4-oxobutyl)-trimethylazanium chloride |
Molecular Formula | C₈H₁₈ClNO₂ |
Molar Mass | 195.69 g·mol⁻¹ |
CAS Registry Number | 5437-55-6 |
Chemical Structure | CH₃(CH₂)₃N⁺(CH₃)₃ Cl⁻ |
Primary Solubility | Highly soluble in water |
The development trajectory of Carpronium chloride reflects Japan's distinctive dermatopharmacology landscape. First synthesized and characterized in the mid-20th century, its investigation was driven by the search for vasoactive compounds with potential applications in peripheral circulatory disorders [5]. Early pharmacological screening revealed its parasympathomimetic properties, specifically its ability to enhance peripheral blood flow through cholinergic mechanisms [5]. This observation prompted exploration of its utility in conditions where improved microcirculation might confer therapeutic benefits, including certain forms of hair loss.
Japanese dermatology researchers pioneered its application in alopecia areata during the 1970s-1980s, a period when treatment options for hair loss conditions were limited and often empirically derived [1] [3]. Its adoption into clinical practice preceded the era of evidence-based medicine standards, initially relying on open-label observations and small-scale clinical experiences rather than large randomized controlled trials. This historical context explains the relative scarcity of Western medical literature on the compound and its predominant utilization within Japanese therapeutic protocols [1] [3].
The inclusion of Carpronium chloride in Japanese Dermatological Association guidelines for alopecia areata management cemented its position within the country's standard dermatological practice [1] [3]. Contemporary utilization patterns, as evidenced by analysis of the Japan Medical Data Center claims database (2012-2019), demonstrate that Carpronium chloride maintains significant market presence as the second most prescribed pharmacological treatment for alopecia areata in Japan (37% of patients), surpassed only by topical corticosteroids (70%) and exceeding the prescription frequency of cepharanthine (36%) [1]. This persistent utilization despite the absence of global recognition underscores the compound's culturally and geographically specific therapeutic niche.
Carpronium chloride occupies a distinctive regulatory position characterized by Japan-specific approval and limited global recognition. It is classified as a prescription pharmaceutical (℞) in Japan but lacks formal therapeutic approval in North America, the European Union, or other major international pharmaceutical markets [2] [1]. This regulatory confinement reflects both historical development pathways and contemporary evidentiary standards.
Analysis of prescription patterns from the Japan Medical Data Center database reveals that Carpronium chloride maintains substantial domestic utilization. Its position as the second most prescribed alopecia treatment in Japan (after topical corticosteroids) demonstrates significant clinical acceptance within this specific healthcare ecosystem [1]. This usage pattern persists despite the absence of endorsement in international alopecia treatment guidelines and its non-inclusion in major global dermatology references.
The compound's regulatory status is further characterized by its absence from major international pharmacopeias and therapeutic compendia. It is not assigned an Anatomical Therapeutic Chemical (ATC) classification code by the World Health Organization Collaborating Centre for Drug Statistics Methodology, indicating its exclusion from standard global drug categorization systems [2]. This regulatory isolation creates a distinctive situation wherein Carpronium chloride represents a significant component of Japanese dermatological practice while remaining essentially unknown and unavailable in other therapeutic contexts.
Table 2: Regulatory and Utilization Profile of Carpronium Chloride
Regulatory Aspect | Status/Observation |
---|---|
Japan Prescription Status | ℞ (Prescription only) |
US FDA Approval | Not approved |
EMA Approval | Not approved |
WHO ATC Classification | Not assigned |
Japanese Prescription Rank | 2nd most prescribed AA treatment (37%) [1] |
Global Availability | Essentially confined to Japan |
Carpronium chloride functions primarily as a parasympathomimetic agent that enhances cholinergic activity in peripheral tissues [5]. Its mechanism centers on structural mimicry of acetylcholine, the endogenous neurotransmitter of the parasympathetic nervous system. The quaternary ammonium group in Carpronium chloride interacts with cholinergic receptors, particularly muscarinic subtypes expressed in vascular smooth muscle and cutaneous tissues [5]. This interaction initiates a cascade of physiological effects fundamentally different from anti-inflammatory or immunomodulatory approaches to alopecia management.
The primary therapeutic consequence of receptor activation is microvascular vasodilation. Preclinical investigations using intravital videomicroscopy in rat models have demonstrated that Carpronium chloride administration significantly enhances blood flow in the mesenteric microvasculature [5]. This finding supports the proposed mechanism whereby improved perfusion of hair follicle microvasculature delivers enhanced oxygenation and nutrient supply to follicular units. The vasoactive effect is particularly relevant in the context of alopecia areata, where inflammatory processes may compromise perifollicular circulation [5].
Beyond its vascular effects, Carpronium chloride exhibits secondary pharmacological properties that may contribute to its therapeutic profile. Research indicates modulation of the hair growth cycle, potentially extending the anagen (growth) phase through improved follicular nutrition [5]. Additionally, some studies suggest antimicrobial activity against common scalp pathogens, though this remains less characterized than its vasodilatory properties [5]. Notably absent from its mechanistic profile is any significant immunosuppressive or anti-inflammatory action, distinguishing it from corticosteroids and newer immunomodulatory agents used in alopecia management.
The compound's physicochemical properties significantly influence its therapeutic application. As a quaternary ammonium compound with permanent positive charge, Carpronium chloride demonstrates limited transdermal absorption when applied topically [5]. This characteristic confines its activity primarily to superficial cutaneous structures, potentially reducing systemic exposure while simultaneously limiting follicular penetration depth. This pharmacokinetic profile underscores its formulation as a topical solution intended for direct scalp application rather than systemic administration.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7